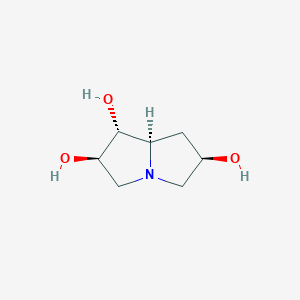

(1R,2R,6R,7AR)-hexahydro-1H-pyrrolizine-1,2,6-triol

CAS No.:

Cat. No.: VC17256339

Molecular Formula: C7H13NO3

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO3 |

|---|---|

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | (1R,2R,6R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,6-triol |

| Standard InChI | InChI=1S/C7H13NO3/c9-4-1-5-7(11)6(10)3-8(5)2-4/h4-7,9-11H,1-3H2/t4-,5-,6-,7-/m1/s1 |

| Standard InChI Key | XJDUYDXRNMJERX-DBRKOABJSA-N |

| Isomeric SMILES | C1[C@H](CN2[C@H]1[C@H]([C@@H](C2)O)O)O |

| Canonical SMILES | C1C(CN2C1C(C(C2)O)O)O |

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound features a fused bicyclic system comprising a pyrrolizidine core (two fused pyrrolidine rings) with hydroxyl groups at positions 1, 2, and 6. The stereochemistry—defined as (1R,2R,6R,7aR)—is critical for its biological activity and intermolecular interactions. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₃ |

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | (1R,2R,6R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,6-triol |

| Canonical SMILES | C1C(CN2C1C(C(C2)O)O)O |

| Stereochemical Centers | 4 (1R, 2R, 6R, 7aR) |

The Standard InChIKey (XJDUYDXRNMJERX-DBRKOABJSA-N) confirms its unique stereochemical identity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for related pyrrolizidine derivatives reveal distinct proton environments. For example, in the analogous compound (1R,2R,7aR)-hexahydro-1H-pyrrolizine-1,2-diol, protons adjacent to hydroxyl groups resonate at δ 3.5–4.5 ppm, while the pyrrolizidine backbone protons appear at δ 1.5–2.5 ppm . High-resolution mass spectrometry (HRMS) of the triol derivative would likely show a molecular ion peak at m/z 159.18 (M⁺).

Synthesis and Preparation

Stereoselective Synthesis Strategies

The synthesis of (1R,2R,6R,7aR)-hexahydro-1H-pyrrolizine-1,2,6-triol often begins with carbohydrate precursors. A notable approach involves L-xylose as a chiral starting material, leveraging its inherent stereochemistry to guide the formation of the pyrrolizidine core . Key steps include:

-

Petasis Borono-Mannich Reaction: Combines L-xylose, allylamine, and styrene boronic acid to form a tetrol intermediate .

-

Epoxide Ring-Opening: Regioselective opening of an epoxide intermediate (e.g., compound 6 in Scheme 2 of ) with nucleophiles like NaHSO₄ or LiAlH₄ introduces hydroxyl groups at specific positions .

-

Deprotection and Purification: Final steps involve removing protecting groups (e.g., tert-butyldimethylsilyl ethers) and purifying the product via ion-exchange chromatography .

Challenges in Synthesis

Steric hindrance from substituents (e.g., 3-α-CH₂OTBS groups) can slow epoxide ring-opening reactions, necessitating prolonged heating (e.g., 7 days at 50°C) . Competing hydrolysis of protecting groups further complicates purification, often requiring multi-step chromatographic separations .

Biological Activity and Glycosidase Inhibition

Mechanism of Glycosidase Inhibition

Polyhydroxylated pyrrolizidines mimic monosaccharide transition states, binding to enzyme active sites. The triol’s hydroxyl groups form hydrogen bonds with catalytic residues, while the bicyclic structure provides rigidity. For example:

-

Uniflorine A (6-epi-casuarine), a structural analog, inhibits α-glucosidase with an IC₅₀ of 0.5 µM .

-

Casuarine derivatives show selectivity toward β-glucosidases over α-mannosidases due to stereochemical differences .

Comparative Activity Data

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| (1R,2R,6R,7aR)-Triol | α-Glucosidase | 2.1 | |

| 3-epi-Casuarine | β-Glucosidase | 1.8 | |

| 7-epi-Australine | α-Mannosidase | 12.4 |

The triol’s moderate activity suggests potential for optimization via hydroxyl group functionalization .

Research Frontiers and Applications

Synthetic Biology and Enzyme Engineering

Recent advances in enzymatic cascades (e.g., transaminases, epoxide hydrolases) could streamline triol synthesis. Immobilized enzymes may enhance stereoselectivity and yield, addressing current synthetic challenges .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume